molecular formula C14H19ClN2O3 B13652355 tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

Cat. No.: B13652355
M. Wt: 298.76 g/mol
InChI Key: UUMDVWHEIMROHJ-FOWTUZBSSA-N
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Description

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is a specialized synthetic building block of significant value in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a chloro(hydroxyimino)methyl group on a benzyl ring protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for constructing more complex molecules. This compound is scientifically recognized for its role in sophisticated synthetic pathways, particularly in the preparation of potential ATR (Ataxia Telangiectasia and Rad3-related) inhibitors as documented in patent literature . The ATR kinase is a critical target in oncology research, and inhibitors are investigated for their potential to enhance the efficacy of cancer therapies. The reactive functional groups in this reagent allow for further chemical modifications, enabling researchers to explore novel chemical space and develop new therapeutic candidates. It is intended for use by qualified researchers in controlled laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

tert-butyl N-[[4-[(E)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12+

InChI Key

UUMDVWHEIMROHJ-FOWTUZBSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N\O)/Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection of Aromatic Amines

A common approach to introduce the tert-butyl carbamate group is via the reaction of an aromatic amine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically catalyzed or facilitated by a base and performed in an aprotic solvent such as dichloromethane or toluene.

Example Procedure:

Step Reagents & Conditions Notes Yield
1 4-bromoaniline (or 4-chloroaniline) + di-tert-butyl dicarbonate (Boc2O) in dichloromethane, 0°C to room temperature, 16 hours under nitrogen atmosphere Slow addition of amine to Boc2O solution to control reaction; reaction monitored by TLC 60-70%
2 Workup: Wash organic layer with saturated sodium bicarbonate solution, dry over magnesium sulfate, concentrate under reduced pressure Purification by flash chromatography using ethyl acetate/n-heptane (3:97) -

This step yields tert-butyl (4-halophenyl)carbamate intermediates, which serve as precursors for further functionalization.

Introduction of the Chloro(hydroxyimino)methyl Group

The chloro(hydroxyimino)methyl substituent is introduced onto the aromatic ring via reaction of the corresponding carbamate intermediate with chlorinated oxime derivatives or by chlorination of hydroxyimino precursors.

While explicit synthetic routes for this exact substitution are scarce in public literature, general methods for synthesizing chloro(hydroxyimino)methyl derivatives involve:

  • Reaction of aldehyde or benzyl carbamate derivatives with hydroxylamine hydrochloride to form the oxime.
  • Subsequent chlorination of the oxime group using reagents such as N-chlorosuccinimide or thionyl chloride under controlled conditions.

The reaction parameters (temperature, solvent, reaction time) are critical to avoid over-chlorination or decomposition.

Methylation of the Carbamate Nitrogen

Methylation of the nitrogen atom in the carbamate group can be achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate.
  • Conducting the reaction in a polar aprotic solvent (e.g., dimethylformamide) with a base like potassium carbonate to facilitate nucleophilic substitution.

This step yields the N-methylated carbamate structure present in the target compound.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield & Notes
1 Boc Protection (Carbamate formation) 4-chloroaniline or 4-bromoaniline Di-tert-butyl dicarbonate, dichloromethane, 0°C to RT, 16 h tert-Butyl (4-halophenyl)carbamate 60-70%, purified by chromatography
2 Oxime formation and chlorination tert-Butyl (4-halophenyl)carbamate Hydroxylamine hydrochloride, then chlorinating agent (e.g., N-chlorosuccinimide) tert-Butyl 4-(chloro(hydroxyimino)methyl)phenyl carbamate Reaction conditions optimized to prevent side reactions
3 N-Methylation tert-Butyl 4-(chloro(hydroxyimino)methyl)phenyl carbamate Methyl iodide or dimethyl sulfate, base (K2CO3), DMF tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate Requires careful control to avoid overalkylation

Analytical Confirmation and Research Discoveries

  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the presence of the carbamate, oxime, and methyl groups. Proton (^1H) and carbon (^13C) NMR spectra provide detailed structural information.
  • Mass Spectrometry (MS): Confirms molecular weight (approx. 315 g/mol for the chlorinated oxime carbamate) and fragmentation pattern.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress and purity.
  • Reactivity Studies: The chloro(hydroxyimino)methyl group is reactive and may undergo substitution or addition reactions, which are monitored to understand stability and potential biological activity.

Chemical Reactions Analysis

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules in a specific manner .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methylcarbamate
  • CAS No.: 1428935-49-2
  • Molecular Formula : C₁₄H₁₉ClN₂O₃
  • Molecular Weight : 298.77 g/mol
  • Storage : -20°C

Structural Features: The compound contains a benzyl core substituted with a chloro(hydroxyimino)methyl group and a tert-butyl carbamate moiety.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogs, focusing on substituents, molecular properties, and synthesis yields:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound (1428935-49-2) Chloro(hydroxyimino)methyl C₁₄H₁₉ClN₂O₃ 298.77 -20°C storage; volumes at 1 mM: 3.347 mL (1 mg)
tert-Butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate (1349198-30-6) Hydroxyimino (no Cl) C₁₄H₂₀N₂O₃ 264.32 Lacks chloro group; lower molecular weight; H302/H315/H319/H335 hazards
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (N/A) Bromo, dimethoxy C₁₅H₂₀BrNO₄ 358.23 Synthesized via prior methods; higher steric bulk due to dimethoxy groups
tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (N/A) Chloro, thiazolyl C₁₇H₂₀ClN₂O₂S 353.87 49% yield via General Procedure B; thiazolyl enhances bioactivity
Tert-butyl (4-chlorophenethyl)carbamate (167886-56-8) Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Non-hazardous; room-temperature storage
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (1286264-34-3) Bromobenzylamino, cyclohexyl C₁₈H₂₇BrN₂O₂ 383.32 97% purity; used in pharmaceutical intermediates

Research Findings and Data Tables

Table 1: Volume and Concentration Data for Target Compound

Concentration Volume (1 mg) Volume (5 mg) Volume (10 mg)
1 mM 3.347 mL 16.736 mL 33.471 mL
5 mM 0.669 mL 3.347 mL 6.694 mL
10 mM 0.335 mL 1.674 mL 3.347 mL

Table 2: Hazard Comparison of Selected Compounds

Compound (CAS No.) GHS Hazard Statements Precautionary Measures
Target Compound (1428935-49-2) Not explicitly reported Assume similar to 1349198-30-6
1349198-30-6 H302, H315, H319, H335 Avoid inhalation; use gloves/eye protection
Tert-butyl (4-chlorophenethyl)carbamate (167886-56-8) Non-hazardous Standard lab precautions

Biological Activity

Chemical Identity
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate, with the CAS number 1428935-49-2, is a synthetic organic compound characterized by its unique structure. Its molecular formula is C14H19ClN2O3, and it has a molecular weight of 298.77 g/mol. The compound features a chloro(hydroxyimino)methyl group attached to a benzyl(methyl)carbamate moiety, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with amines. It suppresses the nucleophilic properties of the nitrogen lone pair in amines, which can impact various biochemical pathways, particularly those associated with peptide synthesis and amino acid interactions.

Pharmacological Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties. It is being investigated for its potential role in drug development due to its ability to affect biochemical pathways critical for cell growth and survival .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies revealed that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. These studies utilized assays such as MTT and colony formation assays to evaluate cell viability and proliferation inhibition .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related carbamate derivatives. These compounds were tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth, which suggests potential applications in treating infections.
  • Neuroprotective Effects : Research has also explored the neuroprotective capabilities of similar compounds against amyloid-beta-induced toxicity in astrocytes. The findings indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting a protective role in neurodegenerative conditions like Alzheimer's disease .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces cytotoxicity in cancer cell lines; inhibits proliferation
AntimicrobialExhibits growth inhibition against various bacterial strains
NeuroprotectiveReduces oxidative stress and inflammation in astrocytes exposed to Aβ peptides

Q & A

Q. Methodology :

  • Nucleophilic substitution (e.g., using sodium azide or amines under mild conditions) and hydrolysis (acidic/basic conditions) are common starting points .
  • Stepwise protection/deprotection of functional groups (e.g., tert-butyl carbamate as a protecting group) is critical to avoid side reactions .
  • Optimization parameters :
    • Temperature control (e.g., room temperature for stability, higher temps for accelerated reactions).
    • Catalysts: Use phase-transfer catalysts for heterogeneous reactions.
    • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. Methodology :

  • 1H/13C NMR : Focus on peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and hydroxyimino methylene (δ ~4.2–4.5 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and hydroxylimino N–O stretch (~930 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 298.77 (M+H⁺) to verify molecular weight .

Q. Methodology :

  • Steric effects : The tert-butyl group reduces nucleophilic attack at the carbamate carbonyl, enhancing stability in basic/acidic media .
  • Stability studies :
    • Monitor degradation via HPLC under stress conditions (e.g., 40°C, 75% humidity).
    • Storage at -20°C prevents hydrolysis of the chloro(hydroxyimino)methyl group .
  • Reactivity trade-offs : While stability improves, steric hindrance may reduce binding affinity in biological assays .

Q. Methodology :

  • Comparative assays : Test tert-butyl derivatives against non-hindered analogs (e.g., benzyl carbamates) to isolate steric effects .
  • Computational modeling : Use molecular docking to predict binding interactions with targets (e.g., enzymes) and validate with SPR (surface plasmon resonance) .
  • Dose-response studies : Address variability in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, incubation time) .

Q. Methodology :

  • Crystallization challenges : The bulky tert-butyl group and flexible hydroxyimino moiety hinder crystal lattice formation. Use slow evaporation in mixed solvents (e.g., EtOH/water) .
  • X-ray diffraction : Resolve hydrogen bonding via high-resolution data (e.g., O–H···O and N–H···O interactions at 2.8–3.2 Å) .
  • DFT calculations : Validate observed hydrogen-bond angles and distances .

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